2-oxo(1,2,3-13C3)propanal

stable isotope dilution analysis LC-MS/MS methylglyoxal quantification

2-oxo(1,2,3-13C3)propanal, also designated methylglyoxal-13C3 or pyruvaldehyde-13C3, is a stable isotope-labeled analog of the endogenous dicarbonyl methylglyoxal in which all three carbon atoms are substituted with carbon-13. As a universally 13C-labeled alpha-ketoaldehyde with molecular formula 13C3H4O2 and a nominal mass shift of M+3 relative to the unlabeled parent, this compound serves as an analytical internal standard and metabolic tracer for methylglyoxal quantification and pathway analysis.

Molecular Formula C3H4O2
Molecular Weight 75.041 g/mol
Cat. No. B12054849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo(1,2,3-13C3)propanal
Molecular FormulaC3H4O2
Molecular Weight75.041 g/mol
Structural Identifiers
SMILESCC(=O)C=O
InChIInChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3/i1+1,2+1,3+1
InChIKeyAIJULSRZWUXGPQ-VMIGTVKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-oxo(1,2,3-13C3)propanal Procurement Guide: Isotopic Purity and Analytical Specifications


2-oxo(1,2,3-13C3)propanal, also designated methylglyoxal-13C3 or pyruvaldehyde-13C3, is a stable isotope-labeled analog of the endogenous dicarbonyl methylglyoxal in which all three carbon atoms are substituted with carbon-13 [1]. As a universally 13C-labeled alpha-ketoaldehyde with molecular formula 13C3H4O2 and a nominal mass shift of M+3 relative to the unlabeled parent, this compound serves as an analytical internal standard and metabolic tracer for methylglyoxal quantification and pathway analysis [2]. Commercial availability includes a 20 wt.% aqueous solution with isotopic enrichment of 99 atom % 13C .

Why Unlabeled Methylglyoxal or Alternative Isotope Analogs Cannot Substitute for 2-oxo(1,2,3-13C3)propanal


Unlabeled methylglyoxal (MW 72.06) cannot serve as an internal standard in stable isotope dilution LC-MS/MS workflows because it is chromatographically and mass spectrometrically indistinguishable from endogenous analyte, precluding accurate quantification via multiple reaction monitoring [1]. Alternative isotope-labeled analogs such as perdeuterated methylglyoxal (methylglyoxal-d4) may exhibit differential chromatographic retention relative to the analyte due to deuterium isotope effects on reversed-phase separations, introducing quantitation bias . Singly 13C-labeled or 13C2-labeled methylglyoxal analogs provide incomplete mass shift coverage relative to potential isotopologue interferences from endogenous metabolic pools and may overlap with naturally occurring M+1 or M+2 isotopologues in complex biological matrices [2]. The fully 13C3-labeled compound provides a uniform M+3 mass shift with 99 atom % 13C enrichment, ensuring baseline mass separation from all endogenous isotopologues and eliminating cross-talk in MRM transitions [1].

Quantitative Differentiation Evidence for 2-oxo(1,2,3-13C3)propanal: Comparative Performance Data


Isotopic Dilution LC-MS/MS Quantification: 13C3-Methylglyoxal as Internal Standard

In the Nature Protocols method for methylglyoxal quantification, [13C3]MG is employed as the internal standard for stable isotopic dilution analysis LC-MS/MS. The M+3 mass shift of the fully 13C3-labeled compound ensures complete chromatographic co-elution with unlabeled analyte while providing baseline mass resolution (Δm/z = 3) for independent MRM transition monitoring [1]. Unlabeled methylglyoxal cannot function as an internal standard in this workflow due to mass identity with the analyte. Singly or doubly 13C-labeled methylglyoxal analogs would exhibit potential isotopologue overlap with endogenous M+1 or M+2 species arising from natural 13C abundance in biological matrices .

stable isotope dilution analysis LC-MS/MS methylglyoxal quantification

Metabolic Tracing in Oral Glucose Tolerance Test: 13C3-Methylglyoxal Distinguishes Exogenous vs. Endogenous MGO Formation

In a 2023 stable isotope-labeled oral glucose tolerance test (OGTT) conducted in 12 healthy males, universally labeled D(+)13C glucose was administered to trace the origin of postprandial methylglyoxal formation. Analysis of plasma-labeled 13C3 MGO at 11 time-points during the OGTT demonstrated that newly formed MGO is completely derived from exogenous glucose [1]. Unlabeled methylglyoxal measurement alone cannot distinguish between pre-existing endogenous MGO pools and newly synthesized MGO from dietary glucose intake. Deuteration-based labeling (e.g., methylglyoxal-d4) introduces differential metabolic isotope effects on enzyme kinetics and transport, potentially altering the biological system under investigation [2].

metabolic flux analysis postprandial methylglyoxal diabetes research

Gas Chromatography-Mass Spectrometry Metabolic Tracing: 13C3-Methylglyoxal in Endothelial Cell Metabolism

In GC-MS analysis of methylglyoxal metabolism in human umbilical vein endothelial cells (HUVECs), 13C3-methylglyoxal was synthesized from 13C3-acetone and employed as a tracer for acetol formation via AKR1B1 enzymatic reduction. The 1,2-dioxime methylglyoxal derivative of the labeled compound eluted with retention time of 13.1 min and exhibited parent ion m/z 465, corresponding to the M+3 shift relative to unlabeled methylglyoxal (m/z 462) [1]. Unlabeled methylglyoxal cannot be used to trace metabolic conversion in the presence of endogenous methylglyoxal pools. Singly labeled 13C analogs provide only partial m/z shift (M+1), reducing signal-to-noise discrimination in complex biological matrices.

GC-MS vascular biology AKR1B1 enzyme activity

Specification Comparison: 2-oxo(1,2,3-13C3)propanal vs. Alternative Methylglyoxal Isotopologues

Commercially available 2-oxo(1,2,3-13C3)propanal is supplied as a 20 wt.% aqueous solution with 99 atom % 13C isotopic enrichment, as documented in the Sigma-Aldrich product specification . The nominal mass shift is M+3 with the SMILES notation [13CH3][13C](=O)[13CH]=O confirming uniform 13C incorporation across all three carbon positions. Alternative isotopologues such as 13C1-methylglyoxal or 13C2-methylglyoxal are not widely cataloged as standard stock items from major isotope suppliers, limiting procurement reproducibility and cross-study comparability .

isotopic purity procurement specification stable isotope labeling

Validated Research Applications for 2-oxo(1,2,3-13C3)propanal Procurement


Stable Isotope Dilution LC-MS/MS Quantification of Methylglyoxal in Physiological Samples

Utilized as the internal standard in the validated Nature Protocols method for methylglyoxal quantification in plasma, cultured cells, and animal tissues [1]. The protocol employs 1,2-diaminobenzene derivatization followed by LC-MS/MS with multiple reaction monitoring. Quantification using [13C3]MG achieves accurate, matrix-corrected measurements without artifactual overestimation. Applications include diabetes biomarker studies, glyoxalase 1 inhibitor/inducer therapeutic development, and quality control of dialysis fluids and thermally processed foods.

Metabolic Flux Analysis of Methylglyoxal Formation in Diabetes and Cardiovascular Research

Deployed in stable isotope-labeled oral glucose tolerance tests to trace the origin of postprandial methylglyoxal from exogenous glucose [2]. The 13C3 label enables absolute discrimination between newly synthesized MGO and pre-existing endogenous pools, providing direct evidence of postprandial dicarbonyl stress contributions to advanced glycation endproduct (AGE) formation. This application is directly relevant to type 2 diabetes pathophysiology and cardiovascular complication studies.

GC-MS Metabolic Tracing in Vascular and Endothelial Cell Biology

Synthesized from 13C3-acetone and employed in GC-MS analysis of methylglyoxal reduction to acetol via AKR1B1 in human umbilical vein endothelial cells [3]. The uniform M+3 mass shift across parent and fragment ions (m/z 465 → 435, 268) provides unambiguous spectral interpretation and enables robust quantitation of metabolic conversion. Relevant to vascular complications of diabetes and AKR1B1 inhibitor screening programs.

DNA-Protein Crosslink Quantification in Genotoxicology and Cancer Research

Serves as a precursor or reference material in the development of quantitative LC-MS/MS methods for methylglyoxal-induced DNA-protein crosslinks (DPCs) [4]. These DPCs represent a prevalent form of endogenous DNA damage linked to cancer, liver disease, and neurodegenerative disorders. Stable isotope-labeled methylglyoxal enables accurate quantitation of DPC formation and repair kinetics in human cell studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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